molecular formula C11H9ClN2O2S B15227371 (R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid

(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B15227371
M. Wt: 268.72 g/mol
InChI Key: SBFFJTNXSJBGHB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chloro-substituted tetrahydrobenzo thieno pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrobenzo thieno pyrimidine core, followed by the introduction of the chloro and carboxylic acid functional groups. Common reagents used in these reactions include thionyl chloride, chloroform, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    3-Methoxyphenylboronic acid: A boronic acid derivative with similar structural features.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A carbamate compound with comparable functional groups.

Uniqueness: ®-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific combination of a chloro-substituted tetrahydrobenzo thieno pyrimidine core and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

(7R)-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2S/c12-9-8-6-2-1-5(11(15)16)3-7(6)17-10(8)14-4-13-9/h4-5H,1-3H2,(H,15,16)/t5-/m1/s1

InChI Key

SBFFJTNXSJBGHB-RXMQYKEDSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1C(=O)O)SC3=C2C(=NC=N3)Cl

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC3=C2C(=NC=N3)Cl

Origin of Product

United States

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